molecular formula C40H35ClN6 B565323 N-Trityl-deshydroxymethyl Losartan CAS No. 1797133-13-1

N-Trityl-deshydroxymethyl Losartan

Cat. No.: B565323
CAS No.: 1797133-13-1
M. Wt: 635.212
InChI Key: GAZPPEGQRKWTSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-deshydroxymethyl Losartan involves several steps. One common method starts with the reaction of N-(triphenylmethyl)-5-(4’-bromomethyl biphenyl-2-yl)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde . This reaction is followed by reduction using sodium borohydride to obtain crude trityl Losartan, which is then refined and dried .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Trityl-deshydroxymethyl Losartan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various intermediates and derivatives of Losartan, which are used in further synthesis steps or as impurities for analytical standards .

Scientific Research Applications

N-Trityl-deshydroxymethyl Losartan has several applications in scientific research:

Comparison with Similar Compounds

    Losartan: The parent compound, used as an antihypertensive drug.

    Valsartan: Another angiotensin II receptor antagonist with similar pharmacological effects.

    Irbesartan: Similar in structure and function to Losartan, used for treating hypertension and diabetic nephropathy.

Uniqueness: N-Trityl-deshydroxymethyl Losartan is unique due to its role as an intermediate in the synthesis of Losartan.

Properties

CAS No.

1797133-13-1

Molecular Formula

C40H35ClN6

Molecular Weight

635.212

IUPAC Name

5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole

InChI

InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3

InChI Key

GAZPPEGQRKWTSK-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl

Synonyms

5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; 

Origin of Product

United States

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